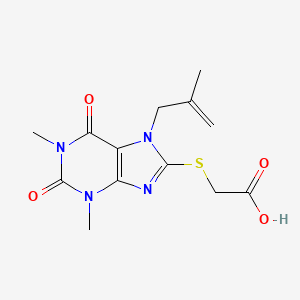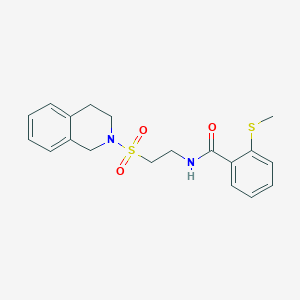![molecular formula C18H13ClN2O2S B2624319 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile CAS No. 454473-77-9](/img/structure/B2624319.png)
3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, a benzenecarbonitrile group, and a sulfonyl group attached to a 4-chlorophenyl group. Further structural analysis would require more specific data such as crystallographic or spectroscopic data.Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would require additional data.Applications De Recherche Scientifique
CSP-PYB has been studied for its potential use in a variety of scientific research applications. It has been shown to act as an agonist of the 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile receptor, which could make it useful in the treatment of inflammation and pain. Additionally, CSP-PYB has been studied for its potential use in the treatment of anxiety and depression, as well as for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Mécanisme D'action
CSP-PYB acts as an agonist of the 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile receptor, which is a G protein-coupled receptor that is involved in the regulation of inflammation and pain. When CSP-PYB binds to the this compound receptor, it triggers a cascade of events that leads to the activation of the receptor and the subsequent activation of downstream signaling pathways. These downstream signaling pathways are responsible for the anti-inflammatory and analgesic effects of CSP-PYB.
Biochemical and Physiological Effects
CSP-PYB has been shown to have a variety of biochemical and physiological effects. In animal models, CSP-PYB has been shown to reduce inflammation and pain, as well as to reduce anxiety and depression-like behaviors. Additionally, CSP-PYB has been shown to have neuroprotective effects, as well as to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CSP-PYB has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easier to synthesize and manipulate in the laboratory. Additionally, CSP-PYB has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various diseases and disorders. However, there are some limitations to the use of CSP-PYB in laboratory experiments. For example, CSP-PYB is a relatively new compound, so there is still a lack of detailed information about its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are a variety of potential future directions for the study of CSP-PYB. First, further research is needed to better understand the pharmacokinetics and pharmacodynamics of CSP-PYB. Additionally, further research is needed to explore the potential therapeutic applications of CSP-PYB, such as its use in the treatment of inflammation, pain, anxiety, depression, and neurological disorders. Finally, further research is needed to explore the potential toxicity of CSP-PYB and to identify any potential adverse effects.
Méthodes De Synthèse
CSP-PYB was synthesized by a two-step synthesis method. The first step involved the preparation of the pyrrole derivative, followed by the second step, which involved the condensation of the pyrrole derivative with 4-chlorophenylsulfonylmethylbenzene. The reaction was carried out in a methanol-water mixture at room temperature and the product was isolated in a yield of about 70%.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-4-pyrrol-1-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-16-4-6-17(7-5-16)24(22,23)13-15-11-14(12-20)3-8-18(15)21-9-1-2-10-21/h1-11H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZWUCRUBQBSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)C#N)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2624241.png)


![3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid](/img/structure/B2624247.png)



![2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2624254.png)
![2,6-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2624255.png)

![3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2624257.png)
